An In-depth Technical Guide to 4-Bromo-N-isopropylnaphthalene-1-carboxamide
An In-depth Technical Guide to 4-Bromo-N-isopropylnaphthalene-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Bromo-N-isopropylnaphthalene-1-carboxamide (CAS 1381944-77-9), a compound of interest within the broader class of naphthalene derivatives. While specific research on this molecule is nascent, this document synthesizes foundational chemical principles and extrapolates from structurally related compounds to offer a robust framework for its synthesis, characterization, and potential biological evaluation.
Introduction: The Naphthalene Carboxamide Scaffold
Naphthalene-based compounds are a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] The carboxamide functional group is a critical pharmacophore, known for its ability to form hydrogen bonds and its presence in numerous pharmaceuticals.[3] The unique combination of a brominated naphthalene core with an N-isopropyl carboxamide side chain in 4-Bromo-N-isopropylnaphthalene-1-carboxamide presents an intriguing candidate for novel drug discovery efforts. This guide will explore its synthetic pathway, physicochemical properties, and hypothesized biological potential.
Synthesis and Characterization
Proposed Synthetic Pathway
A logical approach to the synthesis of the target compound involves a two-step process starting from 1-bromonaphthalene. The first step is the carboxylation of the naphthalene core, followed by the amidation with isopropylamine.
Step 1: Synthesis of 4-Bromonaphthalene-1-carboxylic acid
A common method for the carboxylation of aromatic compounds is through the use of a Grignard reagent followed by quenching with carbon dioxide. However, a more direct approach could be Friedel-Crafts acylation followed by oxidation, or direct carboxylation using a strong base like n-butyllithium and CO2. Given the starting material, a direct carboxylation is a viable option.
Step 2: Amide Formation
The resulting carboxylic acid can then be coupled with isopropylamine to form the desired amide. This is a standard reaction, often facilitated by a coupling agent to activate the carboxylic acid.
Below is a proposed experimental protocol for the synthesis of 4-Bromo-N-isopropylnaphthalene-1-carboxamide.
Experimental Protocol: Synthesis of 4-Bromo-N-isopropylnaphthalene-1-carboxamide
Materials:
-
1-Bromonaphthalene
-
n-Butyllithium (n-BuLi)
-
Dry Carbon Dioxide (CO2)
-
Thionyl chloride (SOCl2) or a suitable coupling agent (e.g., DCC, EDC)
-
Isopropylamine
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Carboxylic Acid Formation:
-
Dissolve 1-bromonaphthalene in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Bubble dry CO2 gas through the reaction mixture for 1-2 hours, allowing the temperature to slowly rise to room temperature.
-
Quench the reaction with dilute HCl and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield 4-bromonaphthalene-1-carboxylic acid.
-
-
Amide Formation:
-
Suspend the crude 4-bromonaphthalene-1-carboxylic acid in DCM.
-
Add a few drops of DMF (catalyst) and then slowly add thionyl chloride at 0 °C.
-
Reflux the mixture for 2-3 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in DCM and cool to 0 °C.
-
In a separate flask, dissolve isopropylamine and triethylamine in DCM.
-
Slowly add the isopropylamine solution to the acid chloride solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 4-Bromo-N-isopropylnaphthalene-1-carboxamide.
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Characterization
The synthesized compound should be characterized using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[4]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of 4-Bromo-N-isopropylnaphthalene-1-carboxamide.
| Property | Value | Source |
| CAS Number | 1381944-77-9 | [4] |
| Molecular Formula | C14H14BrNO | [4] |
| Molecular Weight | 292.17 g/mol | [4] |
| Appearance | Predicted: White to off-white solid | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted: Soluble in organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in water | - |
| SMILES | CC(C)NC(=O)C1=CC=C(Br)C2=CC=CC=C21 | [4] |
Potential Biological Applications and Mechanism of Action
Based on the structural motifs present in 4-Bromo-N-isopropylnaphthalene-1-carboxamide, several potential biological activities can be hypothesized.
Hypothesized Biological Activities
-
Anticancer Activity: Naphthalene derivatives and carboxamides have been extensively studied for their anticancer properties.[1][5] The planar naphthalene ring can intercalate with DNA, while the carboxamide group can form hydrogen bonds with biological targets.
-
Antibacterial Activity: The carboxamide scaffold is a known feature in many antibacterial agents.[3] It is plausible that this compound could inhibit bacterial growth, potentially by targeting essential enzymes like DNA gyrase.[6]
-
Antifungal Activity: Some naphthalimide derivatives have shown promising antifungal activity.[7]
Proposed Mechanism of Action: Antibacterial Activity via DNA Gyrase Inhibition
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial drugs.[6] We hypothesize that 4-Bromo-N-isopropylnaphthalene-1-carboxamide could act as a DNA gyrase inhibitor. The planar bromonaphthalene moiety could intercalate into the DNA, while the N-isopropyl carboxamide side chain could interact with the enzyme's active site.
Caption: Proposed mechanism of antibacterial action.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities, the following experimental protocols are recommended.
Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxicity of the compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Normal human cell line (e.g., HEK293) for selectivity assessment
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
4-Bromo-N-isopropylnaphthalene-1-carboxamide (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
4-Bromo-N-isopropylnaphthalene-1-carboxamide (dissolved in DMSO)
-
96-well plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Positive control (e.g., ciprofloxacin)
-
Negative control (medium only)
Procedure:
-
Prepare a serial two-fold dilution of the compound in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Incubate the plate at 37 °C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Future Directions
The exploration of 4-Bromo-N-isopropylnaphthalene-1-carboxamide is in its early stages. Future research should focus on:
-
Optimizing the synthesis: Developing a more efficient and scalable synthetic route.
-
In-depth biological evaluation: Expanding the screening to a wider range of cancer cell lines and microbial strains.
-
Mechanism of action studies: Elucidating the precise molecular targets and pathways affected by the compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to identify key structural features for enhanced activity and selectivity.
Conclusion
4-Bromo-N-isopropylnaphthalene-1-carboxamide represents a promising, yet underexplored, chemical entity. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation, leveraging the known properties of its constituent chemical motifs. It is our hope that this document will serve as a valuable resource for researchers and drug development professionals, catalyzing further investigation into the therapeutic potential of this and related naphthalene carboxamide derivatives.
References
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Appchem. 4-Bromo-N-isopropylnaphthalene-1-carboxamide | 1381944-77-9. Available from: [Link]
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ResearchGate. 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies | Request PDF. Available from: [Link]
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Patsnap Eureka. Preparation method of 4-bromo-N-(pyridine-2-methyl) naphthalene-1-sulfonamide compound. Available from: [Link]
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